molecular formula C14H21FN2O2 B6189579 tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate CAS No. 2355001-88-4

tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate

Cat. No.: B6189579
CAS No.: 2355001-88-4
M. Wt: 268.33 g/mol
InChI Key: JVLMXLSSFFVOQT-UHFFFAOYSA-N
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Description

Structure and Key Features The compound tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate (hereafter referred to as the target compound) consists of a tert-butyl carbamate group linked via a three-carbon propyl chain to a 3-amino-4-fluorophenyl aromatic ring. The tert-butyl group provides steric protection to the carbamate moiety, enhancing stability during synthetic processes .

Synthetic Relevance
The target compound is likely synthesized through a multi-step sequence involving:

Cross-coupling reactions to install the fluorophenyl group (e.g., using 4-nitro iodobenzene followed by hydrogenation to reduce nitro to amino) .

Carbamate protection of the amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . This intermediate is pivotal in medicinal chemistry for constructing kinase inhibitors or fluorescent probes, leveraging its amino group for further functionalization .

Properties

CAS No.

2355001-88-4

Molecular Formula

C14H21FN2O2

Molecular Weight

268.33 g/mol

IUPAC Name

tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate

InChI

InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)12(16)9-10/h6-7,9H,4-5,8,16H2,1-3H3,(H,17,18)

InChI Key

JVLMXLSSFFVOQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=C(C=C1)F)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-amino-4-fluorophenyl)propyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

  • The compound has been studied for its potential therapeutic effects, particularly in treating cardiovascular diseases and certain cancers. Research indicates that derivatives of this compound may exhibit anti-inflammatory properties and could be developed into drugs targeting specific pathways involved in disease progression .

Case Studies

  • A notable patent (WO2010006938A1) discusses the synthesis of novel heterocyclic compounds related to tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate. These compounds demonstrated efficacy in preclinical models for conditions such as Crohn's disease and diabetic nephropathies, highlighting their potential as therapeutic agents .

Biochemical Research

Role in Proteomics

  • This compound is utilized in proteomics research as a biochemical tool. It aids in the study of protein interactions and modifications, which are crucial for understanding cellular processes and disease mechanisms. Its unique structure allows for specific binding to target proteins, facilitating the exploration of protein function .

Analytical Applications

  • The compound's stability and reactivity make it suitable for use in various analytical techniques, including chromatography and mass spectrometry. It can serve as a standard or reference material, ensuring accurate measurements in experimental setups .

Material Science

Synthesis of Functional Materials

  • Researchers are exploring the use of this compound in the synthesis of advanced materials. Its chemical properties allow it to be incorporated into polymers or composites, potentially enhancing their mechanical and thermal properties. This application is particularly relevant in the development of materials for biomedical devices .

Case Studies

  • Experimental studies have shown that incorporating this compound into polymer matrices can improve biocompatibility and mechanical strength, making it a candidate for applications in tissue engineering and drug delivery systems .

Summary Table of Applications

Application Area Description Case Studies/References
Medicinal ChemistryPotential therapeutic agent for cardiovascular diseases and cancersPatent WO2010006938A1
Biochemical ResearchTool for studying protein interactions; used in proteomicsSanta Cruz Biochemicals
Material ScienceEnhances properties of polymers/composites for biomedical applicationsLabChem Wako

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Limitations

  • Reactivity: The amino group in the target compound is susceptible to oxidation, necessitating inert conditions during synthesis .
  • Steric Hindrance : The tert-butyl group in all analogs limits accessibility to the carbamate oxygen, reducing undesired side reactions .
  • Contradictions : While highlights fluorescence applications, emphasizes kinase inhibition, suggesting divergent utility based on substituent choice.

Biological Activity

tert-butyl N-[3-(3-amino-4-fluorophenyl)propyl]carbamate is a carbamate derivative with significant potential in biological applications. Its structure, characterized by a tert-butyl group and a 3-(3-amino-4-fluorophenyl)propyl moiety, positions it as a candidate for various therapeutic investigations. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 2355001-88-4
Molecular Formula C14H23FN2O2
Molecular Weight 268.33 g/mol
IUPAC Name This compound
Purity ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to proteins and enzymes. Furthermore, the fluorine atom may participate in halogen bonding, which can stabilize interactions with target sites, leading to modulation of enzyme activities and receptor functions.

Interaction with Biological Macromolecules

The compound acts as a probe in studying enzyme-substrate interactions and receptor-ligand binding. Its structural features allow it to mimic natural substrates or ligands, facilitating investigations into biochemical pathways and therapeutic targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer research. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, particularly those dependent on RAS signaling pathways. For instance, compound 3144 (related to this compound) showed an IC50 value of 3.8 μM in cell lines expressing mutated RAS proteins, indicating a strong correlation between RAS dependency and sensitivity to treatment .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that carbamate derivatives may possess neuroprotective effects. Research on related compounds has indicated potential benefits in models of neurodegenerative diseases, likely due to their ability to inhibit specific enzymes involved in neuroinflammation .

Study on RAS Inhibition

A pivotal study investigated the effects of related compounds on RAS signaling pathways. The results indicated that compounds similar to this compound could inhibit RAS-dependent cell proliferation, leading to apoptosis in cancer cells. This study underscores the importance of targeting RAS pathways in cancer therapy .

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial properties of carbamate derivatives, researchers found that certain compounds exhibited significant inhibition zones against common pathogens. While specific data on this compound were not available, the promising results from related structures suggest potential for further investigation into its antibacterial activity .

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